Cas no 55116-00-2 ((3S,5S)-1-benzyl-3,5-dimethylpiperazine)

(3S,5S)-1-benzyl-3,5-dimethylpiperazine structure
55116-00-2 structure
商品名:(3S,5S)-1-benzyl-3,5-dimethylpiperazine
CAS番号:55116-00-2
MF:C13H20N2
メガワット:204.311303138733
MDL:MFCD11973744
CID:5248856

(3S,5S)-1-benzyl-3,5-dimethylpiperazine 化学的及び物理的性質

名前と識別子

    • (3R,5R)-1-benzyl-3,5-dimethylpiperazine
    • (3S,5S)-1-benzyl-3,5-dimethylpiperazine
    • MDL: MFCD11973744
    • インチ: 1S/C13H20N2/c1-11-8-15(9-12(2)14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12-/m1/s1
    • InChIKey: HTDQGGNOPNSEKT-VXGBXAGGSA-N
    • ほほえんだ: N1(CC2=CC=CC=C2)C[C@@H](C)N[C@H](C)C1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2

(3S,5S)-1-benzyl-3,5-dimethylpiperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-265866-1.0g
(3S,5S)-1-benzyl-3,5-dimethylpiperazine
55116-00-2
1.0g
$1528.0 2023-03-01
Enamine
EN300-265866-5g
(3S,5S)-1-benzyl-3,5-dimethylpiperazine
55116-00-2
5g
$4012.0 2023-09-13
Enamine
EN300-265866-10g
(3S,5S)-1-benzyl-3,5-dimethylpiperazine
55116-00-2
10g
$5044.0 2023-09-13
Enamine
EN300-265866-5.0g
(3S,5S)-1-benzyl-3,5-dimethylpiperazine
55116-00-2
5.0g
$4012.0 2023-03-01
Enamine
EN300-265866-10.0g
(3S,5S)-1-benzyl-3,5-dimethylpiperazine
55116-00-2
10.0g
$5044.0 2023-03-01
Enamine
EN300-265866-1g
(3S,5S)-1-benzyl-3,5-dimethylpiperazine
55116-00-2
1g
$1528.0 2023-09-13
Enamine
EN300-265866-2.5g
(3S,5S)-1-benzyl-3,5-dimethylpiperazine
55116-00-2
2.5g
$3168.0 2023-09-13

(3S,5S)-1-benzyl-3,5-dimethylpiperazine 関連文献

(3S,5S)-1-benzyl-3,5-dimethylpiperazineに関する追加情報

Introduction to (3S,5S)-1-benzyl-3,5-dimethylpiperazine (CAS No. 55116-00-2)

(3S,5S)-1-benzyl-3,5-dimethylpiperazine, identified by its Chemical Abstracts Service number CAS No. 55116-00-2, is a significant compound in the field of pharmaceutical chemistry and drug development. This piperazine derivative exhibits a unique stereochemical configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The compound's specific arrangement of substituents and its stereochemistry contribute to its distinct pharmacological properties, making it a subject of extensive research in medicinal chemistry.

The< strong>benzyl group attached to the piperazine ring and the< strong>dimethyl substituents at the 3 and 5 positions contribute to the compound's stability and reactivity, which are crucial factors in drug design. These features enable the molecule to interact with biological targets in a specific manner, potentially leading to therapeutic applications. The stereochemistry of (3S,5S)-1-benzyl-3,5-dimethylpiperazine is particularly noteworthy, as it can influence the compound's biological activity and selectivity.

In recent years, there has been growing interest in the development of novel piperazine derivatives for their potential use in treating various diseases. Research has shown that compounds with similar structural motifs can exhibit a wide range of pharmacological effects, including antipsychotic, antidepressant, and anti-inflammatory properties. The< strong>(3S,5S)-configuration of (1-benzyl-3,5-dimethylpiperazine) has been found to enhance its binding affinity to certain receptors, making it a promising candidate for further investigation.

One of the most exciting areas of research involving (3S,5S)-1-benzyl-3,5-dimethylpiperazine is its potential application in central nervous system (CNS) disorders. Studies have demonstrated that this compound can modulate neurotransmitter systems involved in mood regulation and cognitive function. The ability to fine-tune the stereochemistry and substituent patterns of piperazine derivatives has opened up new possibilities for developing more effective and targeted therapeutics.

The synthesis of (3S,5S)-1-benzyl-3,5-dimethylpiperazine involves complex organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies have been employed to ensure high yield and purity of the final product. Techniques such as chiral resolution and asymmetric synthesis play a crucial role in obtaining the desired stereoisomer.

The pharmacological profile of (3S,5S)-1-benzyl-3,5-dimethylpiperazine has been extensively studied in preclinical models. These studies have revealed that the compound exhibits significant binding affinity to various receptors, including serotonin receptors and dopamine receptors. This binding profile suggests that it may have therapeutic potential in treating conditions such as depression, anxiety, and schizophrenia.

Furthermore, research has shown that (3S,5S)-1-benzyl-3,5-dimethylpiperazine can interact with other biological targets beyond neurotransmitter receptors. For instance, it has been found to inhibit certain enzymes involved in inflammation pathways. This broad spectrum of activity makes it an attractive candidate for developing multifunctional drugs that can address multiple symptoms simultaneously.

The development of new drugs is a lengthy and complex process that involves multiple stages of research and testing. However, compounds like (3S,5S)-1-benzyl-3,5-dimethylpiperazine offer hope for discovering novel therapeutic agents with improved efficacy and safety profiles. The ongoing research in this area continues to provide valuable insights into the structure-activity relationships of piperazine derivatives.

In conclusion, (3S,5S)-1-benzyl-3,5-dimethylpiperazine is a fascinating compound with significant potential in pharmaceutical applications. Its unique stereochemistry and pharmacological properties make it a valuable tool for drug discovery and development. As research in this field progresses, we can expect to see more innovative applications of this compound in treating various human diseases.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量